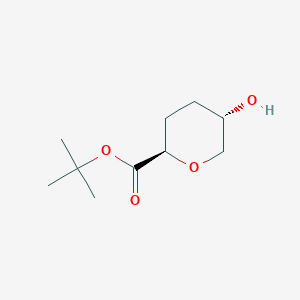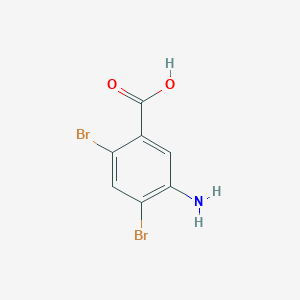![molecular formula C14H11NO2S B12863565 Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12863565.png)
Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused ring system that includes a thiophene ring and a quinoline moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thienoquinoline precursors under acidic or basic conditions. For instance, a common synthetic route involves the following steps:
Formation of the Thienoquinoline Core: This can be achieved by reacting 2-aminothiophene with a suitable aldehyde or ketone to form the thieno[2,3-b]quinoline scaffold.
Esterification: The carboxylate group is introduced by esterification of the carboxylic acid derivative using methanol and a catalytic amount of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact, adhering to green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the quin
Propriétés
Formule moléculaire |
C14H11NO2S |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C14H11NO2S/c1-8-4-3-5-9-6-10-7-11(14(16)17-2)18-13(10)15-12(8)9/h3-7H,1-2H3 |
Clé InChI |
PVUXFACDGTYFKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=C3C=C(SC3=N2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal](/img/structure/B12863488.png)
![3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12863489.png)
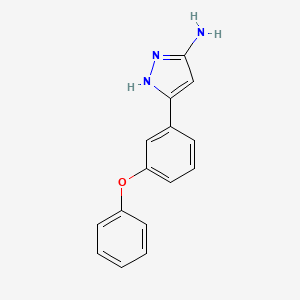
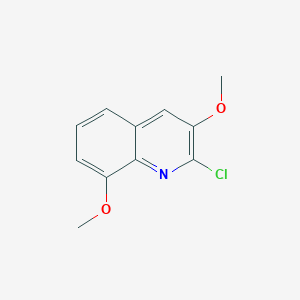
![1-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12863497.png)

![1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12863505.png)
![2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12863506.png)
![2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12863518.png)
![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12863520.png)
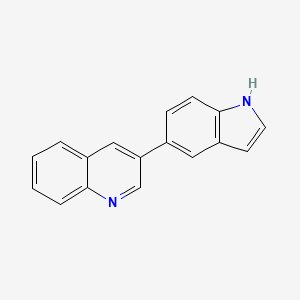
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12863532.png)
